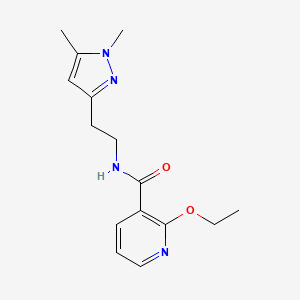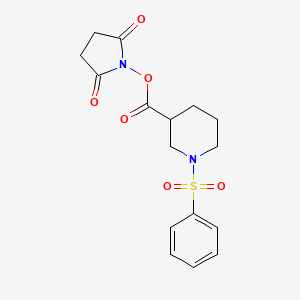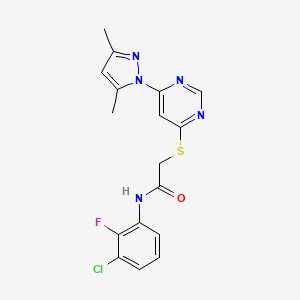![molecular formula C15H19ClN2O3 B2524811 3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097901-17-0](/img/structure/B2524811.png)
3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest due to their potential applications as pharmaceutical agents. Paper discusses the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis. The paper highlights the importance of the aryl group and the chloroethyl moiety in the cytotoxicity of these compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their chemical behavior and biological activity. While the papers provided do not directly analyze the molecular structure of "3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea," they do offer insights into the structural aspects of similar compounds. For instance, the protecting group di-(4-methoxyphenyl)methyl discussed in paper could be considered when examining the steric and electronic effects of methoxy substituents on the phenyl ring of urea derivatives.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by various substituents on the phenyl ring. Paper provides information on the use of di-(4-methoxyphenyl)methyl as a protecting group and its removal using specific reagents. This could be relevant when considering the chemical reactions that "3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea" might undergo, particularly in the context of deprotection or activation steps in synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are determined by their functional groups and overall molecular architecture. While the papers do not directly address the properties of the compound , they do provide methods for analyzing related compounds. For example, paper describes a high-performance liquid chromatographic method with electrochemical detection for the quantitation of total 3-methoxy-4-hydroxyphenylglycol (MHPG) in human urine, which could be adapted for the analysis of similar methoxyphenyl compounds. Paper also discusses a liquid-chromatographic method for analyzing hydroxy-methoxyphenylacetic acids in urine, which could be relevant for understanding the excretion and metabolism of related urea derivatives.
科学的研究の応用
Photodegradation and Hydrolysis Studies
Research on substituted urea herbicides, such as monolinuron and linuron, has shown that these compounds undergo photodegradation and hydrolysis under certain conditions. Such studies are relevant for understanding the environmental fate and degradation pathways of similar urea compounds, which can be crucial for developing eco-friendly pesticides or studying pollutant behavior in natural waters (Gatidou & Iatrou, 2011).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the versatility of urea derivatives in creating biologically active compounds. These findings can inspire the design and synthesis of new compounds with potential applications in drug development and biochemistry (Sañudo et al., 2006).
Antimicrobial Degradation Studies
The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems highlights the potential for using advanced oxidation processes to remove persistent organic pollutants. This research could guide the development of wastewater treatment methods or the design of more degradable antimicrobial agents, thus reducing environmental impact (Sirés et al., 2007).
Molecular Structure and Electronic Properties
Studies on the molecular structure, HOMO-LUMO, and first-order hyperpolarizability of organic compounds, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, provide valuable insights into the electronic properties and potential applications of urea derivatives in materials science, particularly in the development of nonlinear optical materials (Mary et al., 2014).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-21-13-6-5-11(16)9-12(13)18-14(19)17-10-15(20)7-3-2-4-8-15/h3,5-7,9,20H,2,4,8,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGXCDTJXKGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)
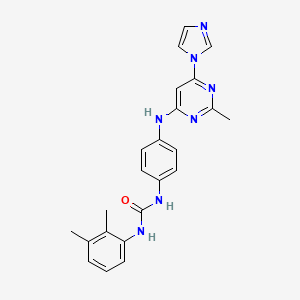
![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)


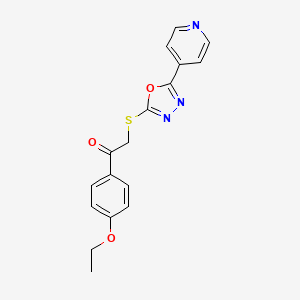
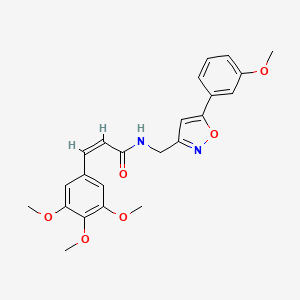
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)


